![molecular formula C15H9N3O2S2 B2442576 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 477327-14-3](/img/structure/B2442576.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole ring and a thiazole ring, both of which are aromatic heterocycles containing sulfur and nitrogen . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and thiazole rings, possibly through condensation reactions or cyclization . The attachment of these rings to the furan ring and the addition of the carboxamide group would likely involve further steps, possibly including nucleophilic substitution or addition-elimination reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic heterocycles and the conjugation of the π electrons across the rings . This conjugation could potentially give the compound interesting optical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich nature of the aromatic heterocycles, making them potentially susceptible to electrophilic aromatic substitution reactions . The carboxamide group could also be involved in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents . The aromatic heterocycles could contribute to its stability and possibly also its color .Scientific Research Applications
- MLS000102877 exhibits potential as a drug candidate. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel therapeutics. Computational studies and experimental assays help identify its binding affinity and efficacy against specific diseases .
- MLS000102877 serves as a valuable dataset for training large language models (LLMs). Researchers use it to enhance LLMs’ understanding of chemical language, molecular structures, and interactions. These models aid in predicting properties, designing molecules, and accelerating drug discovery .
Drug Discovery and Medicinal Chemistry
Computational Chemistry and Machine Learning
Mechanism of Action
Mode of Action
Benzothiazole derivatives, a key structural component of this compound, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The exact interaction of MLS000102877 with its targets and the resulting changes are areas for future investigation.
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biochemical pathways, but the exact pathways influenced by MLS000102877 remain to be determined .
Result of Action
Given the diverse biological activities associated with benzothiazole derivatives, it is plausible that MLS000102877 may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S2/c19-13(11-5-3-7-20-11)18-15-17-10(8-21-15)14-16-9-4-1-2-6-12(9)22-14/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISZZIYIDXQPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
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